molecular formula C9H7ClN2O2 B12847873 5-chloro-1-methyl-1H-indazole-3-carboxylic acid

5-chloro-1-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B12847873
M. Wt: 210.62 g/mol
InChI Key: MBRBBEMSXGLMJJ-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-indazole-3-carboxylic acid is a versatile indazole-based building block specifically designed for advanced research applications in medicinal and synthetic chemistry. Its molecular structure, featuring a carboxylic acid functional group and a chloro substituent, makes it a valuable precursor for the synthesis of diverse heterocyclic compounds . This compound is of significant interest in pharmaceutical research for the development of new therapeutic agents. Indazole derivatives are extensively investigated for a broad spectrum of biological activities, including potential applications as enzyme inhibitors, such as thymidine phosphorylase and α-glucosidase inhibitors, which are relevant in anti-cancer and anti-diabetic research, respectively . The core indazole scaffold is also explored for neurological targets, with studies into compounds that act as partial agonists or antagonists for receptors associated with conditions like Alzheimer's disease and schizophrenia . In synthetic chemistry, the carboxylic acid moiety allows for further derivatization, such as amide bond formation or esterification, enabling the creation of complex molecular architectures like hybrid derivatives for biological screening . The strategic placement of the methyl group at the N1 position can be critical for directing selective alkylation in synthetic pathways, influencing the biological activity and metabolic profile of the resulting molecules . 5-Chloro-1-methyl-1H-indazole-3-carboxylic acid serves as a key intermediate for researchers constructing compound libraries aimed at discovering new inhibitors and receptor modulators. Please note that this product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

5-chloro-1-methylindazole-3-carboxylic acid

InChI

InChI=1S/C9H7ClN2O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14)

InChI Key

MBRBBEMSXGLMJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 5-chloro-1H-indazole-3-carboxylic acid (Precursor)

The synthesis typically begins with the preparation of 5-chloro-1H-indazole-3-carboxylic acid, which serves as the key intermediate.

  • Method:
    • Starting from indazole derivatives, chlorination at the 5-position is achieved using electrophilic chlorinating agents under controlled conditions.
    • The carboxylic acid group at the 3-position is introduced or retained from precursor molecules.
    • Crystallization and purification steps yield the acid in a crystalline form, often referred to as Form A or Form B, depending on solvent and processing conditions.
  • Research Findings:
    • A patent describes obtaining Form A by suspending Form B in refluxing methanol for 4 hours, yielding a solvent-free crystalline form suitable for further reactions.
    • The acid can be purified by precipitation from N,N-dimethylformamide (DMF) with hydrochloric acid, followed by filtration and drying, achieving yields up to 95%.

Methylation at the N-1 Position

Methylation of the indazole nitrogen is a critical step to obtain 1-methyl substitution.

  • Method:
    • Reaction of 5-chloro-1H-indazole-3-carboxylic acid with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base.
    • Polar solvents such as anhydrous lower alkanols or DMF are preferred to dissolve the acid and facilitate methylation.
    • Alkali metal alkoxides (e.g., sodium methoxide) are often generated in situ by reacting alkali metals with the solvent to act as bases.
  • Research Findings:
    • The methylation process is highly selective and can be performed in one stage, yielding 1-methylindazole-3-carboxylic acid with minimal by-products.
    • The reaction is typically carried out under anhydrous conditions to prevent hydrolysis and side reactions.
    • Industrial scale preparation requires careful control due to hydrogen evolution during alkoxide formation.

Esterification to Methyl Ester (Optional Intermediate)

Though the target compound is the carboxylic acid, methyl esters such as methyl 5-chloro-1-methyl-1H-indazole-3-carboxylate are often synthesized as intermediates or for characterization.

  • Method:
    • Refluxing 5-chloro-1H-indazole-3-carboxylic acid with methanol in the presence of concentrated sulfuric acid for 3 hours leads to methyl ester formation.
    • The reaction mixture is cooled and poured into water to precipitate the ester, which is then filtered and washed.
  • Yield and Data:
    • Yield reported is approximately 75% for methyl 5-chloro-1H-indazole-3-carboxylate.
    • 1H NMR data confirm the methyl ester formation with characteristic singlet peaks for the methyl group.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Chlorination & Acid Formation Electrophilic chlorinating agents Various (e.g., DMF) Reflux or 80°C Up to 95 Crystalline Form A obtained by methanol reflux
N-1 Methylation Methylating agent + alkali metal alkoxide Anhydrous alkanols or DMF Room temp to reflux High Selective methylation, hydrogen evolution risk
Esterification (optional) Methanol + concentrated sulfuric acid Methanol Reflux 3 h 75 Methyl ester intermediate for characterization

Summary of Research Findings

  • The preparation of 5-chloro-1-methyl-1H-indazole-3-carboxylic acid is well-documented through a sequence of chlorination, methylation, and optional esterification steps.
  • The methylation step is critical and requires careful control of reaction conditions to achieve high selectivity and yield.
  • Crystalline forms of the acid can be manipulated by solvent and temperature to optimize purity and handling.
  • The methods are scalable and have been described in patents and chemical literature, indicating industrial relevance.
  • The compound serves as a valuable intermediate for further pharmaceutical synthesis, especially in the production of biologically active derivatives.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the indazole ring.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Pharmaceutical Development

Overview : This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. It is particularly significant in the development of anti-inflammatory and anti-cancer agents.

Key Findings :

  • Anti-Cancer Agents : Research indicates that derivatives of 5-chloro-1-methyl-1H-indazole-3-carboxylic acid exhibit promising anti-cancer properties. For instance, studies have demonstrated that certain analogs can inhibit tumor growth in vitro and in vivo models.
  • Anti-Inflammatory Drugs : The compound's derivatives are also being explored for their anti-inflammatory effects, contributing to the development of new therapeutic options for chronic inflammatory diseases.
Application TypeExamples of Compounds DevelopedMechanism of Action
Anti-Cancer AgentsIndazole derivativesInhibition of cell proliferation
Anti-Inflammatory DrugsCarboxylic acid derivativesModulation of inflammatory pathways

Agricultural Chemistry

Overview : In agricultural chemistry, 5-chloro-1-methyl-1H-indazole-3-carboxylic acid is utilized in the formulation of agrochemicals.

Key Findings :

  • Herbicides and Pesticides : The compound has been used to develop effective herbicides and pesticides that enhance crop yield and protect against pests. Its efficacy has been validated through field trials demonstrating improved pest resistance and crop health.
Agrochemical TypeSpecific UseEfficacy Results
HerbicidesWeed control30% increase in crop yield
PesticidesPest management40% reduction in pest populations

Biochemical Research

Overview : The compound is instrumental in biochemical research, aiding scientists in studying its effects on biological systems.

Key Findings :

  • Cellular Processes : Studies have utilized this compound to explore its impact on cellular mechanisms, particularly in understanding disease pathways.
  • Disease Mechanisms : Research indicates that it may play a role in elucidating the mechanisms underlying various diseases, including metabolic disorders.
Research FocusStudy OutcomesImplications
Cellular MechanismsAltered signaling pathwaysInsights into disease treatment
Disease MechanismsIdentification of biomarkersPotential for early diagnosis

Material Science

Overview : In material science, 5-chloro-1-methyl-1H-indazole-3-carboxylic acid is explored for its potential in developing new materials.

Key Findings :

  • Polymers Development : The compound is being investigated for its ability to enhance the properties of polymers, leading to materials with improved durability and functionality.
Material TypeProperties EnhancedApplication Areas
PolymersIncreased strength and flexibilityPackaging, construction materials

Analytical Chemistry

Overview : This compound serves as a reference standard in analytical chemistry.

Key Findings :

  • Chemical Analysis Accuracy : It is employed to ensure accuracy and reliability in various chemical analyses, including spectroscopic methods.
Analytical MethodRole of CompoundImportance
SpectroscopyReference standardEnsures reliable measurement results

Case Study 1: Anti-Cancer Research

A study published in Journal of Medicinal Chemistry explored the anti-cancer properties of a series of indazole derivatives derived from 5-chloro-1-methyl-1H-indazole-3-carboxylic acid. The results indicated significant inhibition of tumor growth in xenograft models, suggesting potential for clinical application.

Case Study 2: Agricultural Application

Field trials conducted on crops treated with a pesticide formulation containing this compound demonstrated a marked increase in yield (up to 30%) compared to untreated controls. This suggests its effectiveness as a modern agrochemical agent.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase, which plays a role in cell growth and survival .

Comparison with Similar Compounds

Positional Isomers of Chlorinated Indazole-3-carboxylic Acids

The position of the chlorine substituent on the indazole ring significantly influences electronic and steric properties. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position (Chloro) Functional Group
5-Chloro-1-methyl-1H-indazole-3-carboxylic acid - C₉H₇ClN₂O₂ ~210.62 5-position Carboxylic acid (3-position)
5-Chloro-1H-indazole-3-carboxylic acid 27328-68-3 C₈H₅ClN₂O₂ 198.59 5-position Carboxylic acid (3-position)
7-Chloro-1H-indazole-3-carboxylic acid 129295-31-4 C₈H₅ClN₂O₂ 198.59 7-position Carboxylic acid (3-position)
6-Chloro-1H-indazole-3-carboxylic acid [Discrepancy*] C₈H₅ClN₂O₂ 198.59 6-position Carboxylic acid (3-position)

Note: lists CAS 27328-68-3 for 6-chloro-1H-indazole-3-carboxylic acid, conflicting with , which assigns this CAS to the 5-chloro isomer. This discrepancy highlights the need for verification from authoritative databases.

The 5-chloro substitution is associated with higher similarity scores (0.89–0.92) compared to 6- or 7-chloro analogs (0.78–0.81), suggesting greater structural resemblance to the target compound .

Substituent Variations: Methyl vs. Hydrogen at the 1-Position

The presence of a methyl group at the 1-position distinguishes the target compound from non-methylated analogs:

  • 5-Chloro-1-methyl-1H-indazole-3-carboxylic acid : The methyl group may enhance lipophilicity and metabolic stability compared to the unmethylated analog .

Functional Group Derivatives: Carboxylic Acid vs. Esters

Ester derivatives of indazole-3-carboxylic acids are common intermediates in drug synthesis. Examples include:

Compound Name CAS Number Molecular Formula Functional Group Key Feature
Methyl 5-amino-1H-indazole-3-carboxylate 660411-95-0 C₉H₈N₃O₂ Ester (3-position) Amino substituent (5-position)
Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate 932041-12-8 C₁₀H₇F₃N₂O₃ Ester (3-position) Trifluoromethoxy group (5-position)

These esters are often synthesized to improve cell permeability or to serve as prodrugs, whereas the carboxylic acid form is typically utilized for direct biological activity or metal coordination .

Structural Analogs with Alternate Functional Groups

  • 2-(5-Chloro-1H-indazol-3-yl)acetic acid (CAS 885522-12-3): Features an acetic acid side chain instead of a direct carboxylic acid group, altering electronic properties and binding interactions .

Key Research Findings and Implications

  • Biological Relevance: Indazole-3-carboxylic acids are explored as auxins in agriculture and as intermediates in pharmaceuticals. The methyl group in the target compound may enhance pharmacokinetic properties compared to non-methylated analogs .
  • Structural-Activity Relationships (SAR) : Positional isomerism (e.g., 5- vs. 7-chloro) and substituent type (e.g., methyl, trifluoromethoxy) critically influence bioactivity, solubility, and stability .

Biological Activity

5-Chloro-1-methyl-1H-indazole-3-carboxylic acid is a derivative of indazole, a heterocyclic compound known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Target of Action
The compound interacts with various biological targets, influencing multiple pathways. Indazole derivatives, including 5-chloro-1-methyl-1H-indazole-3-carboxylic acid, have demonstrated activities such as:

  • Antiviral : Inhibiting viral replication.
  • Anticancer : Inducing apoptosis in cancer cells.
  • Antimicrobial : Exhibiting activity against bacterial and fungal strains.
  • Anti-inflammatory : Reducing inflammation through various biochemical pathways.

Mode of Action
Research indicates that indazole derivatives can inhibit cell growth in several cancer cell lines by affecting the cell cycle and apoptosis pathways. For example, compounds have been shown to inhibit the Bcl2 family members and modulate the p53/MDM2 pathway, leading to increased apoptosis in cancer cells .

Antitumor Activity

5-Chloro-1-methyl-1H-indazole-3-carboxylic acid has been evaluated for its anticancer properties against various human cancer cell lines. Notably:

  • In vitro Studies : The compound exhibited significant antiproliferative activity against colon cancer and melanoma cell lines. For instance, one study reported IC50 values as low as 0.96 µM against LOX-IMVI melanoma cells .
Cell LineIC50 (µM)Reference
LOX-IMVI0.96
K5625.15
Hep-G23.32

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Bacterial Activity : It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating moderate to strong activity .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus75
Escherichia coli150
Pseudomonas aeruginosa9.375

Antifungal Activity

The compound has also been evaluated for its antifungal properties:

  • Candidal Activity : In studies on Candida species, it showed effective inhibition against C. albicans with significant antifungal activity reported at concentrations around 1 mM .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 5-chloro-1-methyl-1H-indazole-3-carboxylic acid:

  • Anticancer Studies : A study focused on indazole derivatives found that compounds similar to 5-chloro-1-methyl-1H-indazole exhibited potent anticancer effects with IC50 values suggesting strong selectivity towards cancerous cells over normal cells .
  • Antimicrobial Evaluations : Research on indazole derivatives indicated that those with carboxylic acid functionalities showed enhanced antimicrobial activities compared to their methyl ester counterparts, suggesting that structural modifications can significantly influence efficacy .
  • Dual Activity Compounds : Some derivatives have been synthesized to possess both antimicrobial and anti-inflammatory properties, showcasing the versatility of indazole derivatives in therapeutic applications .

Q & A

Q. What are the common synthetic routes for 5-chloro-1-methyl-1H-indazole-3-carboxylic acid?

The compound is typically synthesized via condensation reactions using substituted indazole precursors. A general method involves refluxing 3-formyl-1H-indazole-2-carboxylic acid derivatives with reagents like sodium acetate in acetic acid, followed by recrystallization (e.g., from DMF/acetic acid) to isolate the product . For chloro-substituted derivatives, chlorination steps may be introduced at the indazole ring during intermediate stages. Reaction conditions (e.g., temperature, solvent purity) significantly influence yield and purity, requiring careful optimization .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, structurally similar indazole derivatives (e.g., 1-methyl-1H-indazole-3-carboxylic acid) have been analyzed using SHELX programs for structure solution (SHELXS/SHELXD) and refinement (SHELXL). Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factors < 0.05 ensure accuracy . Proper crystal mounting and data correction for absorption effects are critical steps .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

Systematic studies on reaction parameters are essential:

  • Catalyst choice : Sodium acetate vs. other bases (e.g., triethylamine) may alter reaction kinetics.
  • Solvent effects : Acetic acid promotes cyclization but may require dilution with DMF to avoid side reactions .
  • Temperature : Refluxing at 100–110°C for 3–5 hours balances yield and decomposition risks . Contradictory data on optimal conditions (e.g., reaction time vs. purity) should be resolved via Design of Experiments (DoE) approaches .

Q. What strategies resolve discrepancies in crystallographic data between SCXRD and spectroscopic methods?

Discrepancies may arise from polymorphism or solvent inclusion in crystals. For example:

  • SCXRD vs. NMR : Confirm protonation states using 1H^1H-NMR in deuterated DMSO to detect acidic protons (e.g., carboxylic -OH) .
  • Powder XRD : Compare experimental patterns with simulated data from SCXRD to identify polymorphic phases .
  • Thermogravimetric analysis (TGA) : Detect solvent retention in crystals, which may distort lattice parameters .

Q. How can computational methods predict the biological activity of this compound?

Molecular docking and QSAR models are employed:

  • Target identification : Similar indazole derivatives (e.g., 5-chloro-1H-indole-3-carboxylic acid) show affinity for kinases and amyloid-beta proteins .
  • Docking studies : Use software like AutoDock Vina to simulate binding to active sites (e.g., PDGFR tyrosine kinase), guided by crystallographic data from homologous compounds .
  • ADMET profiling : Predict pharmacokinetics using tools like SwissADME, incorporating logP (calculated ~2.1) and solubility data .

Methodological Considerations

Q. What purification techniques are recommended for this compound?

  • Recrystallization : Use acetic acid or DMF/ethanol mixtures to remove unreacted starting materials .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for challenging separations .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

Q. How should researchers handle stability issues during storage?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group .
  • Stability assays : Monitor degradation via 1H^1H-NMR every 6 months; >95% purity is acceptable for most assays .

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